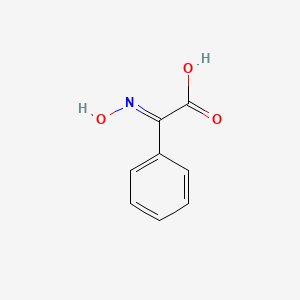

E-Hydroxyimino-phenylacetic acid

Description

Contextualizing E-Hydroxyimino-phenylacetic Acid within Contemporary Organic Chemistry Research

In the realm of contemporary organic chemistry, the study of oximes and their derivatives is significant. Oximes, characterized by the RR'C=NOH functional group, are integral to various synthetic transformations and are recognized for their diverse biological activities. This compound, as a specific member of this class, is of interest for its potential role as a building block in the synthesis of more complex molecules. Research into compounds of this nature often explores their stereochemistry and reactivity, aiming to understand how the spatial arrangement of atoms influences their chemical behavior and potential applications.

Evolution of Research Perspectives on Hydroxyimino-Phenylacetic Acid Compounds

Historically, research on oximes has evolved from fundamental synthesis and characterization to more nuanced investigations into their stereoisomerism and biological relevance. The ability of oximes to exist as E (entgegen) and Z (zusammen) isomers due to the restricted rotation around the C=N double bond has been a key area of study. For instance, patents related to the synthesis of phenyl glyoxylic acid ester oximes highlight that the E-isomer is often the thermodynamically more stable and biologically more active product. google.comgoogle.com This understanding has shifted research focus towards stereoselective synthesis methods that favor the formation of the desired isomer. The development of advanced analytical techniques, such as high-resolution NMR spectroscopy and X-ray crystallography, has further enabled detailed structural elucidation of these isomers, providing deeper insights into their unique properties. medcraveonline.com

Fundamental Structural Elements of this compound and Their Research Implications

The Phenyl Group: This aromatic ring is a common scaffold in many organic molecules and can be readily functionalized, allowing for the synthesis of a wide array of derivatives. Its electronic properties can influence the reactivity of the adjacent functional groups.

The Carboxylic Acid Group: The presence of the -COOH group imparts acidic properties to the molecule and provides a handle for various chemical transformations, such as esterification and amidation. This functional group is crucial for creating derivatives with potentially altered physical and biological properties.

The E-Hydroxyimino Group: The C=N-OH functionality is the most defining feature of the molecule. The 'E' designation specifies that the hydroxyl (-OH) group and the phenyl group are on opposite sides of the C=N double bond. This specific stereochemistry is critical as it dictates the molecule's three-dimensional shape, which in turn can significantly impact its interaction with other molecules and its crystalline packing. Research on related oximes has shown that E and Z isomers can exhibit different physical properties, such as melting points and solubility, as well as distinct biological activities. google.comgoogle.com

The interplay of these structural elements makes this compound a subject of interest for chemists exploring the synthesis of novel compounds with specific stereochemical and electronic properties.

Detailed Research Findings

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely characteristics based on research into closely related compounds like phenylglyoxylic acid and other oximes.

Spectroscopic Data of Related Compounds

Spectroscopic analysis is fundamental to the characterization of organic compounds. For phenylglyoxylic acid, a precursor to the target molecule, spectroscopic data has been documented.

Table 1: Spectroscopic Data for Phenylglyoxylic Acid

| Spectroscopic Technique | Observed Peaks/Signals |

|---|---|

| ¹H NMR (500 MHz, Water, pH 7.00) | δ 7.96-7.97 (m), 7.74-7.77 (m), 7.60-7.62 (m), 7.59 (t) |

| ¹³C NMR | Data not readily available in searched sources |

Data sourced from PubChem CID 11915 for Phenylglyoxylic Acid. nih.gov

The ¹H NMR spectrum of phenylglyoxylic acid shows characteristic signals for the protons on the phenyl ring. For this compound, one would expect to see similar aromatic signals, along with distinct signals for the oxime proton and the carboxylic acid proton. The chemical shifts of these protons would be crucial for confirming the E/Z configuration.

Crystal Structure of Related Compounds

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure. While a crystal structure for this compound is not available in the searched literature, analysis of other oxime-containing molecules provides insight into the expected structural features. For example, the crystal structure of other oximes reveals the specific bond angles and lengths of the C=N-OH group, which are critical for understanding its geometry. medcraveonline.com In the solid state, intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and oxime groups, would be expected to play a significant role in the crystal packing of this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

704-18-7 |

|---|---|

Molecular Formula |

C8H7NO3 |

Molecular Weight |

165.15 g/mol |

IUPAC Name |

(2Z)-2-hydroxyimino-2-phenylacetic acid |

InChI |

InChI=1S/C8H7NO3/c10-8(11)7(9-12)6-4-2-1-3-5-6/h1-5,12H,(H,10,11)/b9-7- |

InChI Key |

NRNOFFFWOYJUCR-CLFYSBASSA-N |

SMILES |

C1=CC=C(C=C1)C(=NO)C(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for E Hydroxyimino Phenylacetic Acid and Its Precursors

Established Synthetic Pathways to E-Hydroxyimino-Phenylacetic Acid

The primary and most established route to this compound involves the oximation of a phenylglyoxylic acid derivative. This process is a condensation reaction between a ketone functional group and a hydroxylamine (B1172632) derivative.

Synthesis from Phenylacetic Acid and Hydroxylamine Derivatives

The synthesis of this compound typically starts from a precursor containing a 2-oxo-2-phenylacetyl group. A common and effective precursor is ethyl benzoylacetate (also known as ethyl 3-oxo-3-phenylpropanoate) sigmaaldrich.com. The core of the synthesis is the reaction of this α-keto ester with a hydroxylamine derivative, most commonly hydroxylamine hydrochloride (NH₂OH·HCl) sid.irnih.gov.

The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic keto-carbonyl carbon of the ethyl benzoylacetate. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. The initial product is the ethyl ester of the target molecule, ethyl (E)-2-(hydroxyimino)-2-phenylacetate, which can then be hydrolyzed to the final carboxylic acid.

A general reaction scheme is as follows:

Oximation: Ethyl benzoylacetate reacts with hydroxylamine hydrochloride in the presence of a base (like sodium carbonate or an organic base) or an acid catalyst to form ethyl (E)-2-(hydroxyimino)-2-phenylacetate sid.irnih.gov.

Hydrolysis: The resulting ester is then subjected to acidic or basic hydrolysis to cleave the ester bond, yielding this compound.

Optimization of Reaction Conditions for this compound Formation

The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time.

The oximation reaction is frequently carried out in an aqueous solution or a mixed solvent system sid.irnih.gov. The choice of base or acid catalyst is crucial. For instance, bases like sodium carbonate are used to neutralize the HCl in hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction nih.gov. Alternatively, acid catalysts such as p-toluenesulfonic acid (PTSA) can be employed to facilitate the condensation, particularly in aqueous media sid.ir. Studies on the kinetics of oxime formation have provided insights into optimizing reaction rates and yields nih.gov.

The table below summarizes the optimization of a typical oximation reaction, based on findings for related compounds.

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

| Catalyst | p-Toluenesulfonic Acid (PTSA) | Efficient catalysis in water, leading to good yields. | sid.ir |

| Base | Sodium Carbonate | Neutralizes hydroxylamine hydrochloride, enabling the reaction. | nih.gov |

| Solvent | Water or Aqueous Ethanol (B145695) | Green solvent option, facilitates reaction. | sid.irnih.gov |

| Temperature | Room Temperature to 80 °C | Reaction can proceed at room temperature, but heating may increase the rate. | sid.irnih.gov |

| Reaction Time | 30 minutes to 24 hours | Completion time varies with other conditions; progress is monitored by techniques like TLC. | nih.gov |

Stereoselective Synthesis Approaches for this compound

The C=N double bond in oximes can exist as two geometric isomers, E and Z. For many applications, the specific synthesis of the E-isomer of Hydroxyimino-phenylacetic acid is required nih.gov. The formation of oximes from ketones often yields a mixture of E and Z isomers researchgate.net. Therefore, stereoselective methods are employed to favor the formation of the desired E-isomer.

A significant strategy for achieving high E-selectivity involves the isomerization of a mixture of E and Z isomers. One patented method describes treating a solution of an E/Z oxime mixture with a protic acid (like HCl) or a Lewis acid (like BF₃) under anhydrous conditions. This treatment leads to the precipitation of an immonium complex, which upon neutralization with a mild base, yields the oxime with >98% E-isomer purity google.com.

The reaction conditions for oximation can also influence the stereochemical outcome. The relative stability of the isomers, often dictated by steric hindrance and electronic effects, plays a role. The π-conjugation between the hydroxyimino group, the phenyl ring, and the carbonyl group leads to a relatively planar molecular structure, which can influence the thermodynamic stability of the isomers nih.gov. Mildly basic conditions (pH 12) have also been reported to produce E-aldoximes with high diastereomeric purity researchgate.net.

| Method | Description | Outcome | Reference |

| Acid-Catalyzed Isomerization | Treatment of an E/Z mixture with a protic or Lewis acid in an anhydrous organic solvent. | >98% purity of the E-isomer. | google.com |

| Base-Catalyzed Reaction | Domino aza-Michael/retro-Michael reaction of hydroxylamine with an activated alkene. | High diastereomeric ratio in favor of the E-isomer. | researchgate.net |

| Thermodynamic Control | Allowing the reaction mixture to equilibrate to favor the more stable E-isomer. | Increased proportion of the E-isomer. | nih.gov |

Novel Synthetic Routes and Methodological Innovations for Hydroxyimino-Phenylacetic Acid Systems

Recent advances in organic synthesis have introduced novel methodologies that could be applied to the synthesis of Hydroxyimino-phenylacetic acid and its derivatives. These innovative approaches often utilize catalysis to achieve higher efficiency and selectivity.

Photocatalysis represents a promising frontier. The use of simple cerium salts as photocatalysts for reactions involving oximes has been explored, offering a potentially cost-effective alternative to expensive iridium-based catalysts nsf.gov. Visible-light-induced reactions, such as the radical difunctionalization of acyl oxime esters, demonstrate new ways to form C-C and C-N bonds, which could be adapted for novel synthetic strategies nih.gov.

Metal-catalyzed reactions also offer new possibilities. Ruthenium pincer catalysts have been used for the direct synthesis of oximes from alcohols and hydroxylamine hydrochloride researchgate.net. Palladium-catalyzed reactions are also prevalent in the synthesis of related compounds and could be adapted for this system acs.org. These modern catalytic methods often proceed under milder conditions and can offer improved selectivity compared to traditional methods.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. The synthesis of oximes, including this compound, has been a target for such improvements.

A major focus has been the replacement of hazardous organic solvents with more environmentally benign alternatives. Water has been successfully used as a solvent for oximation reactions, often in conjunction with a catalyst like PTSA sid.ir. This approach is not only safer but also economically advantageous.

Solvent-free synthesis is another key green strategy. One method involves the grinding of a carbonyl compound, hydroxylamine hydrochloride, and a catalyst like Bi₂O₃ in a mortar and pestle. This technique avoids the use of any solvent, simplifies workup, and can lead to high yields of the oxime product.

The use of safer, more sustainable catalysts is also a core principle. Amino acids have been investigated as non-toxic, biodegradable catalysts for oxime synthesis, providing excellent yields under solventless conditions google.com. These green approaches make the synthesis of this compound and related compounds more sustainable and environmentally friendly.

| Green Chemistry Approach | Description | Advantages |

| Aqueous Media | Using water as the reaction solvent. | Environmentally safe, economical, and simplifies safety procedures sid.ir. |

| Solvent-Free Synthesis | Grinding reactants together with a solid catalyst (grindstone chemistry). | Eliminates solvent waste, reduces reaction time, and simplifies product isolation researchgate.net. |

| Eco-Friendly Catalysts | Employing catalysts like amino acids or reusable solid acids. | Reduces toxicity and waste, catalysts are often biodegradable or recyclable google.com. |

Advanced Spectroscopic and Structural Elucidation Techniques for E Hydroxyimino Phenylacetic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of E-Hydroxyimino-Phenylacetic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. In the analysis of this compound, the spectrum is expected to show distinct signals for the protons of the phenyl group, the acidic proton of the carboxyl group, and the proton of the oxime hydroxyl group.

For comparison, the ¹H NMR spectrum of the parent compound, phenylacetic acid, in a solvent like deuterated chloroform (B151607) (CDCl₃) typically shows a multiplet for the five aromatic protons between 7.24 and 7.36 ppm and a singlet for the two benzylic protons (CH₂) at approximately 3.64 ppm. rsc.org The carboxylic acid proton is often a broad singlet at a higher chemical shift (e.g., around 10-12 ppm), depending on the solvent and concentration.

For this compound, the replacement of the CH₂ group with a C=N-OH group significantly alters the spectrum. The aromatic protons would likely appear in a similar region to those in phenylacetic acid, though their pattern may be more complex depending on the electronic effects of the hydroxyimino acetic acid moiety. The most characteristic signals would be from the acidic protons. The carboxylic acid proton (-COOH) would be expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The oxime proton (=N-OH) would also present as a singlet, with its chemical shift influenced by hydrogen bonding and the solvent used.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on typical ranges for functional groups. Actual experimental values may vary based on solvent and other conditions.)

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl Protons (C₆H₅) | 7.3 - 7.8 | Multiplet | 5H |

| Oxime Hydroxyl Proton (-NOH) | 9.0 - 12.0 | Singlet (broad) | 1H |

| Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

In phenylacetic acid, the carbonyl carbon of the carboxylic acid appears around 178 ppm, the benzylic carbon is found near 41 ppm, and the aromatic carbons are observed between 127 and 133 ppm. rsc.org

For this compound, the introduction of the C=N-OH group introduces two new key signals. The carbon of the carboxylic acid (-COOH) would be expected in a similar region to that in phenylacetic acid, perhaps between 160-170 ppm. The carbon involved in the oxime double bond (C=N) would be significantly downfield, likely in the 145-160 ppm range. The aromatic carbons would show shifts consistent with a substituted benzene (B151609) ring.

Table 2: Comparison of Experimental ¹³C NMR Shifts for Phenylacetic Acid rsc.org and Expected Shifts for this compound

| Carbon Atom | Phenylacetic Acid (Experimental, ppm) | This compound (Expected, ppm) |

| Carboxylic (C=O) | ~177.9 | 160 - 170 |

| Imino (C=N) | N/A | 145 - 160 |

| Aromatic (C-ipso) | ~133.2 | 130 - 135 |

| Aromatic (C-ortho, C-meta, C-para) | ~127.3 - 129.3 | 128 - 132 |

| Methylene (B1212753) (-CH₂-) | ~41.0 | N/A |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization of this compound Systems

IR and UV-Vis spectroscopy are used to identify functional groups and conjugated systems, respectively.

In IR spectroscopy, the analysis of phenylacetic acid reveals characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-H stretches of the aromatic ring (above 3000 cm⁻¹). nih.gov For this compound, additional characteristic peaks are expected. A sharp O-H stretching band for the oxime group should appear around 3100-3600 cm⁻¹. The C=N stretching vibration is typically observed in the 1620-1680 cm⁻¹ region, and the N-O stretch is found in the 930-960 cm⁻¹ range.

Table 3: Expected Characteristic IR Absorption Bands (cm⁻¹) for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Oxime O-H | Stretch | 3100 - 3600 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Carboxylic Acid C=O | Stretch | 1680 - 1720 | Strong |

| Imine C=N | Stretch | 1620 - 1680 | Medium to Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| N-O | Stretch | 930 - 960 | Medium |

UV-Vis spectroscopy of phenylacetic acid shows absorption maxima related to the π-π* transitions of the benzene ring, typically around 250-270 nm. molaid.com For this compound, the conjugation of the phenyl ring with the C=N double bond is expected to shift the absorption maximum to a longer wavelength (a bathochromic shift).

Mass Spectrometry Techniques in the Characterization of this compound and Related Compounds

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

The molecular formula of this compound is C₈H₇NO₃, giving it a molecular weight of approximately 165.15 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 165. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (COOH, 45 Da), which would lead to a fragment ion at m/z 120. Another likely fragmentation would be the loss of water (H₂O, 18 Da) or carbon dioxide (CO₂, 44 Da). The phenyl group (C₆H₅, 77 Da) would also be a characteristic fragment.

X-ray Diffraction Studies for Solid-State Structure Determination of this compound and its Complexes

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can confirm the E configuration of the oxime, measure bond lengths and angles, and reveal intermolecular interactions like hydrogen bonding that dictate the crystal packing.

While no public crystal structure of this compound is currently available, a hypothetical study would involve growing a suitable single crystal and analyzing it with an X-ray diffractometer. The resulting data would provide the unit cell dimensions, space group, and atomic coordinates. This information would be crucial for understanding the supramolecular chemistry of the compound, such as the formation of hydrogen-bonded dimers through the carboxylic acid groups, a common feature in the crystal structures of similar acids.

Elemental Analysis in the Context of this compound Research

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This is a crucial step in verifying the purity and confirming the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₈H₇NO₃, the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Analysis for this compound (C₈H₇NO₃)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 58.20 |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 4.27 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.48 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 29.06 |

| Total | 165.148 | 100.00 |

Experimental results from an elemental analyzer for a pure sample of this compound should closely match these theoretical values, typically within a ±0.4% margin.

Computational and Theoretical Investigations of E Hydroxyimino Phenylacetic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations for E-Hydroxyimino-Phenylacetic Acid Structure and Reactivity

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and properties of molecules. By utilizing functionals like B3LYP combined with basis sets such as 6-311G(d,p), researchers can accurately model the behavior of (E)-hydroxyimino-phenylacetic acid.

The conformational landscape of (E)-hydroxyimino-phenylacetic acid is determined by the rotational freedom around its single bonds. Theoretical calculations, particularly by scanning the potential energy surface (PES) along key dihedral angles, can identify the most stable conformers. For molecules with similar structures, such as phenylacetic acid and its derivatives, non-planar conformations are often predicted to be the lowest in energy. nih.govnih.gov The stability of these conformers is typically governed by a delicate balance of steric effects and hyperconjugative interactions. nih.gov

For (E)-hydroxyimino-phenylacetic acid, the key dihedral angles defining its conformation would be the C-C-C-O angle of the carboxylic acid group and the C-C-N-O angle of the hydroxyimino group relative to the phenyl ring. The optimized geometries would reveal the precise bond lengths, bond angles, and dihedral angles for the most stable conformers. It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the phenyl ring and the carboxylic and hydroxyimino groups, while maximizing stabilizing electronic interactions.

Below is a hypothetical data table of optimized geometrical parameters for the most stable conformer of (E)-hydroxyimino-phenylacetic acid, based on typical values for similar organic molecules.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (phenyl) | 1.39 | 120.0 | - |

| C-H (phenyl) | 1.08 | 120.0 | - |

| C-Cα | 1.51 | - | - |

| Cα=N | 1.28 | - | - |

| N-OH | 1.41 | - | - |

| Cα-C(O)OH | 1.52 | - | - |

| C=O | 1.22 | - | - |

| C-OH | 1.35 | - | - |

| O-H (acid) | 0.97 | - | - |

| ∠C-Cα-C(O)OH | - | 115.0 | - |

| ∠C-Cα=N | - | 122.0 | - |

| ∠Cα=N-OH | - | 110.0 | - |

| Dihedral(C-C-Cα=N) | - | - | 45.0 |

| Dihedral(C-C-Cα-C(O)OH) | - | - | -135.0 |

This table presents plausible data based on computational studies of similar molecules.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, a detailed assignment of the observed spectral bands can be made. nih.gov For molecules like phenylacetic acid, the vibrational spectra are characterized by specific modes corresponding to the phenyl ring, the carboxylic acid group, and the methylene (B1212753) bridge. nih.govnist.gov

For (E)-hydroxyimino-phenylacetic acid, the calculated vibrational spectrum would be expected to show characteristic bands for the O-H stretch of the carboxylic acid and the hydroxyimino group, the C=O stretch of the carboxylic acid, the C=N stretch of the imino group, and various C-H and C-C stretching and bending modes of the phenyl ring. The potential energy distribution (PED) analysis can be used to provide a quantitative assignment of each vibrational mode. nih.gov

A hypothetical table of selected calculated and experimental vibrational frequencies for (E)-hydroxyimino-phenylacetic acid is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) acid | 3550 | 3540 | O-H stretching |

| ν(O-H) imino | 3300 | 3290 | O-H stretching |

| ν(C-H) phenyl | 3060 | 3065 | C-H stretching |

| ν(C=O) | 1720 | 1715 | C=O stretching |

| ν(C=N) | 1650 | 1645 | C=N stretching |

| δ(O-H) | 1420 | 1415 | O-H bending |

| ν(C-O) | 1250 | 1245 | C-O stretching |

This table contains plausible data based on published studies of analogous compounds.

Electronic Structure Analysis of this compound Systems

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior. Analyses such as Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO), and Atoms In Molecules (AIM) provide a detailed picture of the electron distribution and interactions within (E)-hydroxyimino-phenylacetic acid.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. nih.govresearchgate.net A smaller gap suggests higher reactivity. researchgate.net

For (E)-hydroxyimino-phenylacetic acid, the HOMO is expected to be localized primarily on the phenyl ring and the hydroxyimino group, which are the more electron-rich parts of the molecule. The LUMO is likely to be distributed over the carboxylic acid and imino groups, which contain electron-withdrawing atoms. The energy gap can be used to predict the electronic absorption spectrum of the molecule, with the primary transition corresponding to the excitation of an electron from the HOMO to the LUMO. schrodinger.com

A hypothetical data table for the HOMO-LUMO analysis of (E)-hydroxyimino-phenylacetic acid is provided below.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

This table presents plausible data based on computational studies of similar organic molecules.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. researchgate.netwisc.edu It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of intramolecular hydrogen bonds. nih.govlongdom.org For (E)-hydroxyimino-phenylacetic acid, NBO analysis could reveal stabilizing interactions, such as the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds.

The Atoms In Molecules (AIM) theory, developed by Bader, analyzes the topology of the electron density to define atomic basins and bond paths. longdom.org This method can be used to characterize the nature of chemical bonds, including weak interactions like hydrogen bonds. For (E)-hydroxyimino-phenylacetic acid, AIM analysis could be employed to identify and characterize potential intramolecular hydrogen bonds between the hydroxyimino and carboxylic acid groups, which could influence the molecule's conformational preferences and stability.

Molecular Dynamics Simulations and Conformational Landscape of this compound in Solution

While DFT calculations provide valuable information about molecules in the gas phase, molecular dynamics (MD) simulations are essential for understanding their behavior in a solvent environment. youtube.com MD simulations model the movement of atoms and molecules over time, providing insights into the conformational dynamics and interactions with solvent molecules.

An MD simulation of (E)-hydroxyimino-phenylacetic acid in a solvent like water or ethanol (B145695) would reveal how the solvent affects its conformational preferences. The simulations can show the formation and breaking of hydrogen bonds between the solute and solvent molecules, and how this influences the solute's structure. The trajectory from an MD simulation can be analyzed to determine the relative populations of different conformers in solution and to calculate various structural and dynamic properties, such as radial distribution functions and diffusion coefficients.

Quantum Chemical Parameters and Reactivity Descriptors for this compound

Theoretical investigations of this compound would involve the calculation of several key quantum chemical parameters and reactivity descriptors. These parameters are crucial for understanding the molecule's stability, reactivity, and potential interactions. The primary method for these calculations is typically DFT, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Detailed Research Findings

A computational analysis of this compound would begin with the optimization of its molecular geometry to find the most stable conformation. From this optimized structure, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated using Koopmans' theorem. These descriptors provide a quantitative measure of the molecule's reactivity.

Interactive Data Table: Hypothetical Quantum Chemical Parameters for this compound

The following table presents a hypothetical set of quantum chemical parameters that would be the focus of a computational study on this compound. The values are illustrative and would need to be determined through actual DFT calculations.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.2 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Ionization Potential | IP | -EHOMO | 6.5 |

| Electron Affinity | EA | -ELUMO | 1.2 |

Interactive Data Table: Hypothetical Reactivity Descriptors for this compound

This table outlines the key reactivity descriptors that would be derived from the primary quantum chemical parameters. These descriptors help in predicting the chemical behavior of the molecule.

| Reactivity Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 |

| Chemical Softness | S | 1/(2η) | 0.189 |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -3.85 |

| Electrophilicity Index | ω | μ2/(2η) | 2.79 |

The electrophilicity index (ω) is particularly important as it quantifies the energy stabilization of a molecule when it accepts electrons from the environment. A higher electrophilicity index suggests a greater capacity to act as an electrophile. These theoretical parameters are invaluable for predicting how this compound and its derivatives might behave in chemical reactions and biological systems, guiding further experimental research.

Synthesis and Research on E Hydroxyimino Phenylacetic Acid Derivatives and Analogues

Structural Modifications and Functionalization Strategies for E-Hydroxyimino-Phenylacetic Acid

The core structure of this compound offers multiple sites for structural modification, allowing chemists to fine-tune its physicochemical and biological properties. Key strategies for its functionalization include alterations to the phenyl ring, the carboxylic acid group, and the hydroxyimino moiety itself.

Functionalization of the phenyl ring is a common approach to introduce diversity. This can be achieved through various aromatic substitution reactions to incorporate a wide range of substituents. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly impact the electronic properties of the entire molecule. mdpi.com

The carboxylic acid group is another prime target for modification. It can be readily converted into esters, amides, and other derivatives, which can alter the compound's solubility, stability, and interaction with biological targets. uomus.edu.iqslideshare.net The synthesis of these derivatives often involves standard esterification or amidation procedures. uomus.edu.iqslideshare.net

The hydroxyimino group also presents opportunities for functionalization. The hydrogen atom of the oxime can be replaced with various alkyl or acyl groups, leading to the formation of O-substituted oxime ethers and esters. These modifications can influence the stereochemistry and reactivity of the hydroxyimino group.

Recent advancements in functionalization strategies have also explored more novel approaches, such as the use of click chemistry and enzymatic modifications to attach the this compound moiety to other molecules or surfaces. mdpi.com These methods offer high efficiency and selectivity, opening up new avenues for the application of these compounds in areas like biosensor development. mdpi.com

Exploration of Substituted Phenylacetic Acid Derivatives with Hydroxyimino Moieties

A variety of substituted phenylacetic acids can be used as starting materials. For example, derivatives with substituents at the ortho, meta, or para positions of the phenyl ring can be prepared. These substituents can range from simple alkyl and alkoxy groups to halogens and nitro groups. The introduction of these groups can be accomplished through established synthetic methodologies. mdpi.com

The hydroxyimino group is typically introduced by reacting a corresponding α-keto acid or ester with hydroxylamine (B1172632). The stereochemistry of the resulting oxime (E or Z isomer) can often be controlled by the reaction conditions. google.com For many applications, the E-isomer is the desired product due to its specific spatial arrangement.

Research has shown that the fungicidal activity of certain phenylacetic acid derivatives is linked to the presence of a specific substituent pattern on the phenyl ring in conjunction with the hydroxyiminoacetic acid side chain. google.com These findings underscore the importance of systematically exploring the effects of different substituents on the biological properties of these compounds.

Synthesis of Esters and Other Carboxylic Acid Derivatives of this compound

The carboxylic acid functionality of this compound is a versatile handle for creating a wide array of derivatives, with esters being one of the most common and important classes. uomus.edu.iq Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. orgsyn.orgresearchgate.net

A variety of alcohols can be employed, leading to the formation of methyl, ethyl, and other alkyl esters. google.com The choice of alcohol can influence the lipophilicity and pharmacokinetic properties of the resulting ester. For instance, the synthesis of ethyl phenylacetate (B1230308) from phenylacetic acid and ethanol (B145695) is a well-established procedure. orgsyn.org The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields. researchgate.net

Beyond simple alkyl esters, more complex esters can also be synthesized. This includes esters derived from functionalized alcohols or phenols. Green chemistry approaches to esterification, such as using solid acid catalysts like Amberlyst-15, have also been explored to create more environmentally friendly synthetic routes. researchgate.netjocpr.com

Other important carboxylic acid derivatives include acid chlorides and amides. Acid chlorides, which are highly reactive, can be synthesized from the carboxylic acid using reagents like thionyl chloride and can serve as intermediates for the preparation of other derivatives. libretexts.org Amides can be prepared by reacting the carboxylic acid or its activated derivatives with amines. These modifications significantly expand the chemical space accessible from this compound.

Heterocyclic Derivatives Incorporating the Hydroxyimino-Phenylacetic Acid Moiety

The integration of the hydroxyimino-phenylacetic acid scaffold into heterocyclic ring systems has emerged as a promising strategy for the development of novel compounds with unique properties. nih.gov This approach combines the structural features of both the phenylacetic acid derivative and the heterocycle, potentially leading to synergistic effects.

One common strategy involves using the this compound as a building block in the synthesis of various heterocyclic systems. For example, the carboxylic acid or its derivatives can react with bifunctional reagents to form rings such as oxazoles, thiazoles, or pyrazoles. nih.gov

In some instances, the phenylacetic acid part of the molecule is itself part of a larger heterocyclic framework. For example, research has focused on the synthesis of 3-hydroxy-5-isoxazoleacetic acid, which acts as a bioisostere of phenylacetic acid. inventivapharma.com The synthesis of such compounds often involves multi-step sequences and requires careful planning of the synthetic route. inventivapharma.com

The development of these heterocyclic derivatives is often driven by the search for new therapeutic agents. For instance, the incorporation of the phenylacetic acid moiety into certain heterocyclic structures has been shown to result in compounds with potential as hPPAR agonists. nih.gov

Impact of Substituent Effects on the Reactivity and Synthetic Properties of this compound Analogues

Electron-withdrawing groups, such as nitro or cyano groups, on the phenyl ring will increase the acidity of the carboxylic acid proton. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, will decrease its acidity. This modulation of acidity can be critical in reactions where the carboxylate anion acts as a nucleophile.

The nature of the substituent also affects the reactivity of the hydroxyimino group. Electron-withdrawing groups can make the oxime proton more acidic and the oxygen less nucleophilic. This can influence the ease of O-alkylation or O-acylation reactions at the oxime position.

Furthermore, the steric bulk of substituents, particularly those in the ortho position, can hinder reactions at the adjacent carboxylic acid and hydroxyimino groups. This steric hindrance can be exploited to achieve selective reactions at other positions in the molecule.

In synthetic strategies that involve reactions on the phenyl ring itself, such as palladium-catalyzed cross-coupling reactions, the electronic nature of the existing substituents can significantly affect the reaction's efficiency. For example, Suzuki coupling reactions on aryl rings with electron-withdrawing groups have been found to be less efficient in some cases. inventivapharma.com Understanding these substituent effects is crucial for the rational design and successful synthesis of new this compound analogues.

Chemical Reactivity and Transformation Studies of E Hydroxyimino Phenylacetic Acid

Generation and Reactivity of Nitrile Oxides from E-Hydroxyimino-Phenylacetic Acid Derivatives

Nitrile oxides are highly reactive 1,3-dipolar species that are not typically isolated but are generated in situ for immediate use in cycloaddition reactions, providing a powerful tool for the synthesis of five-membered heterocycles. Derivatives of (E)-hydroxyimino-phenylacetic acid are excellent precursors for the generation of the corresponding phenyl(carboxy)nitrile oxide.

The most common method for generating nitrile oxides from oximes is the dehydrohalogenation of an intermediate hydroximoyl chloride. chemtube3d.com This process involves two main steps:

Chlorination of the Oxime: The (E)-hydroxyimino-phenylacetic acid derivative is first treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to form the corresponding hydroximoyl chloride.

Dehydrohalogenation: The resulting hydroximoyl chloride is then treated with a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), to eliminate hydrogen chloride and generate the nitrile oxide. chemtube3d.com

Once generated, these nitrile oxides readily undergo [3+2] cycloaddition reactions with various dipolarophiles. For instance, reaction with alkenes yields isoxazolines, while reaction with alkynes produces isoxazoles. nsf.govnih.gov The presence of the carboxylic acid group (or its ester derivative) on the nitrile oxide introduces additional functionality into the resulting heterocyclic products, making them valuable for further synthetic transformations.

Another method for nitrile oxide generation is the dehydration of primary nitroalkanes, though this is less direct for derivatives of (E)-hydroxyimino-phenylacetic acid. nsf.gov More recent methods include the catalyst-free formation of nitrile oxides from diazocarbonyl compounds and tert-butyl nitrite. nsf.gov

Table 1: Generation of Phenyl(carboxy)nitrile Oxide and Subsequent Cycloaddition

| Precursor | Reagents for Nitrile Oxide Generation | Dipolarophile | Product |

| (E)-Hydroxyimino-phenylacetic acid ester | 1. NCS2. Et₃N | Alkene (R-CH=CH₂) | 3-Phenyl-5-substituted-isoxazoline-4-carboxylic acid ester |

| (E)-Hydroxyimino-phenylacetic acid ester | 1. NCS2. Et₃N | Alkyne (R-C≡CH) | 3-Phenyl-5-substituted-isoxazole-4-carboxylic acid ester |

Transformation Reactions Involving the Hydroxyimino Group in this compound

The hydroxyimino group in (E)-hydroxyimino-phenylacetic acid can undergo several important transformations, including reduction and hydrolysis, which alter the core structure of the molecule and provide access to other classes of compounds.

Reduction: The oxime functionality can be reduced to an amine. The choice of reducing agent determines the outcome. For example, catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can convert the hydroxyimino group to a primary amine, yielding α-amino-phenylacetic acid. This transformation is significant as α-amino acids are the building blocks of proteins and have numerous applications in pharmaceuticals and biotechnology.

Hydrolysis: Under acidic conditions, the hydroxyimino group can be hydrolyzed back to the corresponding ketone. This reaction converts (E)-hydroxyimino-phenylacetic acid into α-keto-phenylacetic acid (benzoylformic acid). This keto acid is a useful synthetic intermediate.

Oxidation: While the hydroxyimino group itself is relatively stable to oxidation, the phenyl ring can be oxidized under harsh conditions. However, selective oxidation of the hydroxyimino group is not a common transformation. Enzymatic oxidation has been studied in the context of phenylacetic acid metabolism, where it is converted to various hydroxylated derivatives. nih.govnih.gov

Reactions at the Carboxylic Acid Moiety of this compound

The carboxylic acid group of (E)-hydroxyimino-phenylacetic acid undergoes a range of reactions typical of this functional group, allowing for the synthesis of various derivatives while potentially preserving the hydroxyimino functionality.

Esterification: One of the most common reactions is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst (Fischer-Speier esterification) to form the corresponding ester. mdpi.com This is often done to protect the carboxylic acid group or to modify the solubility and reactivity of the molecule. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. mdpi.com

Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. Milder reducing agents like sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids directly, but can be used if the acid is first converted to a more reactive species like a mixed anhydride. researchgate.net

Salt Formation: As a carboxylic acid, (E)-hydroxyimino-phenylacetic acid readily reacts with bases to form carboxylate salts. This is a simple acid-base reaction and can be useful for purification or for introducing an ionic character to the molecule.

Table 2: Representative Reactions at the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product |

| Esterification | R'OH, H⁺ | (E)-Hydroxyimino-phenylacetic acid ester |

| Amide Formation | R'₂NH, DCC | N,N-Disubstituted-(E)-hydroxyimino-phenylacetamide |

| Reduction | LiAlH₄ | (E)-2-(Hydroxyimino)-2-phenylethanol |

| Salt Formation | NaOH | Sodium (E)-hydroxyimino-phenylacetate |

Stereochemical Control in Reactions of this compound

Stereochemical control is a critical aspect of modern organic synthesis, particularly when preparing biologically active molecules. rsc.orgyoutube.com In the context of (E)-hydroxyimino-phenylacetic acid, stereocontrol can be considered in two main ways: the influence of the existing stereochemistry of the (E)-oxime on subsequent reactions, and the introduction of new stereocenters in a controlled manner.

The geometry of the (E)-oxime can influence the stereochemical outcome of reactions at the adjacent α-carbon. For example, in reduction reactions of the hydroxyimino group, the approach of the reducing agent can be directed by the existing stereoisomer, potentially leading to a diastereoselective synthesis of the corresponding amino acid.

For the synthesis of enantiomerically pure compounds, chiral auxiliaries can be employed. rsc.org An auxiliary, which is a chiral molecule temporarily incorporated into the substrate, can direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. For instance, by esterifying (E)-hydroxyimino-phenylacetic acid with a chiral alcohol, it may be possible to influence the stereoselectivity of subsequent reactions.

Furthermore, enzymatic reactions can offer high stereoselectivity. For example, the enzymatic decarboxylation of a substituted malonic acid has been used to produce enantiomerically enriched [α-²H]phenylacetic acid, demonstrating the potential for biocatalysis in achieving high stereochemical control. rsc.org

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes. For the transformations of (E)-hydroxyimino-phenylacetic acid, several mechanistic aspects are of interest.

The mechanism of nitrile oxide formation via the dehydrohalogenation of a hydroximoyl chloride is a well-established E2 elimination process. chemtube3d.com A base removes the acidic proton from the hydroxyl group, and this is followed by the departure of the chloride ion, leading to the formation of the carbon-nitrogen triple bond of the nitrile oxide.

The Fischer-Speier esterification of the carboxylic acid moiety proceeds through an acid-catalyzed nucleophilic acyl substitution. mdpi.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. mdpi.com Mechanistic studies on related esterification reactions have been carried out using techniques like NMR and IR spectroscopy, as well as computational methods like Density Functional Theory (DFT) to elucidate the nature of the intermediates and the rate-determining steps. rsc.org

Mechanistic investigations into the reduction and other transformations of the hydroxyimino group often focus on the nature of the intermediates and the stereoelectronics of the process. For instance, the reduction of oximes can proceed through different pathways depending on the reducing agent and conditions, leading to various products or stereochemical outcomes.

Applications of E Hydroxyimino Phenylacetic Acid As a Synthetic Intermediate and Building Block

Utility of E-Hydroxyimino-Phenylacetic Acid in Complex Molecule Synthesis

The structural features of (2E)-(Hydroxyimino)(phenyl)acetic acid, including a phenyl group, a carboxylic acid, and an oxime, make it a valuable precursor in the assembly of intricate molecular architectures. nih.gov The presence of multiple functional groups allows for a range of chemical transformations, enabling chemists to introduce specific functionalities and build stereochemical complexity. The synthesis of complex molecules often relies on the strategic use of such versatile building blocks to achieve efficiency and control over the final product's structure. nih.gov

This compound as an Acylating Agent in Organic Synthesis

One of the primary applications of this compound is as an acylating agent. In this capacity, the carboxylic acid moiety is activated and then reacted with a nucleophile, typically an amine, to form an amide bond. This transformation is fundamental in the synthesis of numerous organic compounds.

Role in the Synthesis of 3-Acylamino-2-azetidinone Compounds

The 2-azetidinone, or β-lactam, ring is a core structural motif in many antibiotic drugs. The introduction of an acylamino side chain at the C3 position is a common strategy to modulate the biological activity of these compounds. This compound can be utilized to introduce a specific acyl group onto the 3-amino-2-azetidinone nucleus. The general approach involves the activation of the carboxylic acid of this compound, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with the amino group of a 3-amino-2-azetidinone derivative. This results in the formation of a 3-acylamino-2-azetidinone. The synthesis of various 3-amido-2-azetidinones has been achieved through methods like the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. mdpi.com

Application in the Chemical Synthesis of Nocardicin A Analogues

Nocardicin A is a monocyclic β-lactam antibiotic with a unique oxime-containing side chain. The synthesis of analogues of Nocardicin A often involves the use of this compound or its derivatives to construct this characteristic side chain. The (E)-oxime geometry is crucial for biological activity. Synthetic strategies typically involve coupling the protected this compound with a suitable β-lactam core structure. This highlights the importance of the compound in creating molecules with specific stereochemistry and functionality for potential therapeutic applications.

This compound in the Construction of Hybrid Molecules

Hybrid molecules, which combine two or more distinct pharmacophoric units, represent a growing area in drug discovery. mdpi.com The aim is to develop compounds with improved efficacy, better selectivity, or a novel mechanism of action. This compound can serve as a key building block in the synthesis of such hybrids. Its phenyl and hydroxyimino-acetic acid moieties can be incorporated into a larger molecular framework that includes other bioactive scaffolds. This approach allows for the creation of novel chemical entities with potentially synergistic or additive biological effects.

Contribution to the Development of New Synthetic Methodologies

The reactivity of this compound and its derivatives also contributes to the advancement of new synthetic methodologies. hw.ac.uk The development of novel reactions and strategies is a cornerstone of organic synthesis, enabling the construction of previously inaccessible or difficult-to-synthesize molecules. nih.govmdpi.com For instance, the unique electronic and steric properties of the hydroxyimino group can be exploited in the design of new catalytic processes or multi-component reactions. Research in this area focuses on discovering new ways to utilize the inherent reactivity of such building blocks to create efficient and selective transformations. unimi.it The development of new synthetic methods is crucial for advancing various fields, including medicinal chemistry and materials science. mdpi.com

Future Research Directions and Unexplored Avenues in E Hydroxyimino Phenylacetic Acid Chemistry

Development of Asymmetric Synthesis Methods for E-Hydroxyimino-Phenylacetic Acid Derivatives

The development of stereoselective synthetic routes to chiral derivatives of (E)-hydroxyimino-phenylacetic acid is a paramount objective for future research. The presence of a stereogenic center in derivatives where the oxime or carboxylic acid group is modified makes enantiomerically pure compounds highly sought after, particularly for applications in pharmaceuticals and as chiral ligands in catalysis.

Future research should focus on several promising strategies:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the enantioselective synthesis of derivatives. For instance, asymmetric hydrogenation of the C=N bond or asymmetric alpha-functionalization of the carboxylic acid moiety are viable approaches. Research into bifunctional catalysts that can simultaneously activate the substrate and control stereochemistry is a particularly promising avenue. nih.gov

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative. Lipases could be employed for the kinetic resolution of racemic esters of (E)-hydroxyimino-phenylacetic acid, while nitrilases could potentially be used for the enantioselective hydrolysis of corresponding nitriles.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the desired derivatives is another key strategy. This could involve starting from chiral amino acids or other natural products to build the (E)-hydroxyimino-phenylacetic acid framework. The stereospecific synthesis of related chiral acids like (R)-2-hydroxy-2-phenylpropionic acid from carbohydrate derivatives provides a methodological blueprint that could be adapted. rsc.org

The successful development of these asymmetric methods will be crucial for unlocking the full potential of (E)-hydroxyimino-phenylacetic acid derivatives in stereospecific applications.

Application of this compound in Materials Science and Polymer Chemistry

The inherent functionalities of (E)-hydroxyimino-phenylacetic acid make it and its derivatives attractive candidates for the development of novel materials and polymers. The oxime ester group, in particular, has shown significant promise. nsf.govmdpi.com

Future research directions include:

Photoinitiators: Oxime esters derived from (E)-hydroxyimino-phenylacetic acid are expected to function as efficient Type I photoinitiators. researchgate.net Upon UV irradiation, the N–O bond can cleave homolytically, generating reactive radicals capable of initiating polymerization of various monomers, such as acrylates. mdpi.comresearchgate.net Research should focus on synthesizing and evaluating a library of these derivatives, tuning their photochemical properties by modifying the phenyl ring or the ester group to optimize absorption characteristics and radical generation efficiency for applications like 3D printing and material jetting. researchgate.net

Polymer Functionalization: The carboxylic acid and oxime groups provide handles for grafting these molecules onto polymer backbones. This could impart new properties to existing polymers, such as altered surface wettability, metal-ion binding capabilities, or photosensitivity.

Smart Materials: The E/Z isomerization of the oxime double bond upon stimulation (e.g., by light or heat) could be harnessed to create responsive materials. Polymers incorporating these units could exhibit photo- or thermo-responsive changes in their macroscopic properties, such as shape, solubility, or optical characteristics.

Advanced Catalytic Applications of this compound and its Metal Complexes

The ability of the oxime and carboxylate groups to chelate metal ions suggests that (E)-hydroxyimino-phenylacetic acid can serve as a versatile ligand for creating novel metal complexes with catalytic activity.

Unexplored catalytic applications include:

Oxidation Catalysis: Manganese (Mn) complexes, for example, are known for their catalytic activity in oxidation reactions. nih.gov Mn(III) complexes of (E)-hydroxyimino-phenylacetic acid derivatives could be investigated as catalysts for the aerobic oxidation of substrates like phenols and catechols. nih.gov The electronic properties of the ligand could be tuned to modulate the redox potential of the metal center, thereby optimizing catalytic efficiency.

Polymerization Catalysts: Metal complexes of ligands bearing structural similarities have been successfully used as catalysts for ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide. rsc.orgdntb.gov.ua Hafnium and other Group 4 metal complexes of (E)-hydroxyimino-phenylacetic acid derivatives could be synthesized and tested for their efficacy in producing biodegradable polyesters. dntb.gov.ua

Asymmetric Catalysis: Chiral derivatives of (E)-hydroxyimino-phenylacetic acid, synthesized as described in section 9.1, could be used as ligands to create metal complexes for a wide range of asymmetric transformations, including reductions, additions, and cyclizations.

Research should involve the synthesis of a variety of metal complexes and their thorough characterization, followed by systematic screening in different catalytic reactions. mdpi.comnih.govcapes.gov.br

Integration of this compound into Supramolecular Architectures

The directional hydrogen bonding capabilities of the carboxylic acid and oxime groups, along with potential π-π stacking interactions from the phenyl ring, make (E)-hydroxyimino-phenylacetic acid an excellent building block for supramolecular chemistry.

Future research avenues in this area are:

Self-Assembled Monolayers (SAMs): The carboxylate group can act as an anchor to bind to metal oxide surfaces. This could be exploited to form self-assembled monolayers on substrates like titanium dioxide or zinc oxide, modifying their surface properties for applications in electronics or as biocompatible coatings.

Metal-Organic Frameworks (MOFs): The ability to act as a linker between metal nodes could allow for the construction of novel MOFs. The porosity and functionality of these frameworks could be tailored by introducing substituents on the phenyl ring of the (E)-hydroxyimino-phenylacetic acid ligand, leading to materials for gas storage, separation, or catalysis.

Supramolecular Gels: The formation of extensive hydrogen-bonded networks could enable derivatives of (E)-hydroxyimino-phenylacetic acid to act as gelators for various solvents, creating soft materials with potential applications in drug delivery and tissue engineering. The stimuli-responsive nature of the oxime group could be used to trigger gel-sol transitions.

Computational Design of Novel this compound Based Molecular Systems

Computational chemistry offers powerful tools to guide and accelerate the discovery of new molecules and materials based on the (E)-hydroxyimino-phenylacetic acid scaffold.

Key areas for computational investigation include:

Predicting Properties of Derivatives: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic properties, spectral characteristics, and reactivity of new derivatives before their synthesis. This can help in selecting the most promising candidates for specific applications, such as photoinitiators with optimal absorption wavelengths or ligands that will form stable and catalytically active metal complexes.

Modeling Supramolecular Interactions: Molecular dynamics (MD) simulations can be employed to understand and predict how these molecules self-assemble into larger structures. This can aid in the design of new MOFs with desired pore sizes or gelators with specific solvent compatibility.

Designing Catalytic Cycles: Computational modeling can elucidate the mechanisms of catalytic reactions involving metal complexes of (E)-hydroxyimino-phenylacetic acid. capes.gov.br By mapping out the entire catalytic cycle, researchers can identify rate-limiting steps and design more efficient catalysts. This approach is valuable for developing systems for applications like electrochemical sensing or energy conversion. nih.gov

The integration of computational design with synthetic efforts will undoubtedly lead to a more rapid and rational development of novel molecular systems based on (E)-hydroxyimino-phenylacetic acid.

Conclusion and Broader Academic Impact of E Hydroxyimino Phenylacetic Acid Research

Summary of Key Research Findings and Methodological Advancements

Research into (E)-Hydroxyimino-phenylacetic acid and related oximes has led to significant progress in synthetic and analytical methodologies. A primary focus has been the stereoselective synthesis of oximes, as the E/Z geometry of the oxime double bond is critical and can significantly influence the stereoselectivity of subsequent reactions. pku.edu.cnccspublishing.org.cnepfl.ch Traditional synthesis methods often depend on the steric hindrance of substituents, which presents a considerable challenge in controlling isomer outcomes. pku.edu.cnccspublishing.org.cn

Recent advancements have moved towards more sophisticated and sustainable approaches. Key methodological developments include:

Catalysis and Reaction Pathways : The facile fragmentation of the oxime N–O bond to generate versatile iminyl radicals is a cornerstone of modern oxime chemistry. nsf.gov This has been exploited through transition metal catalysis and photocatalysis, enabling novel transformations such as the addition of iminyl radicals to alkenes. nsf.gov Furthermore, α-imino-oxy acids can be activated by single electron transfer (SET) to generate iminyl radicals through a decarboxylative mechanism. nsf.gov

Green Chemistry Approaches : To mitigate the environmental impact of traditional synthesis, which can involve hazardous reagents, high temperatures, or toxic solvents, greener methods have been developed. nih.govmdpi.com Innovations include the use of bismuth(III) oxide (Bi₂O₃) as a non-hazardous, inexpensive catalyst for the solvent-free synthesis of oximes at room temperature. nih.gov For the α-keto acid precursors, electrochemical synthesis and pathways utilizing renewable biomass are emerging as sustainable alternatives to conventional methods that use toxic oxidants like selenium dioxide. mdpi.com

Chemoselective Transformations : A notable advancement is the development of chemoselective protection strategies for α-ketoacids, which are often labile and prone to decarboxylation. nih.gov Researchers have discovered a facile annulation reaction between α-ketoacids and oximes to form 2,5-dihydrooxazole 3-oxides. These resulting cyclic nitrones act as stable, masked versions of the α-ketoacid, allowing for further chemical modifications before being deprotected under mild reductive conditions. nih.gov

These advancements are summarized in the table below, highlighting the evolution from classical methods to modern, more controlled, and sustainable synthetic strategies.

| Methodological Advancement | Description | Primary Goal / Key Finding | Relevant Compounds |

| Stereoselective Synthesis | Development of techniques to control the E/Z geometry of the oxime double bond. pku.edu.cnccspublishing.org.cn | Achieving high stereoisomeric purity, which is crucial for pharmaceutical applications and predictable reaction outcomes. epfl.ch | Aldoximes, Ketoximes |

| Iminyl Radical Formation | Use of transition metals and photocatalysis to mediate N-O bond fragmentation. nsf.gov | Generation of highly reactive iminyl radical intermediates for constructing new C-N and C-C bonds. nsf.gov | α-Imino-oxy acids, Cyclobutanone oximes |

| Green Synthesis | Application of solvent-free conditions and non-toxic catalysts (e.g., Bi₂O₃). nih.govijprajournal.com | Reducing environmental waste and improving the safety and economic viability of oxime synthesis. nih.gov | Aldehydes, Ketones |

| Chemoselective Protection | Annulation of α-ketoacids with oximes to form cyclic nitrones (2,5-dihydrooxazole 3-oxides). nih.gov | Protecting the labile α-ketoacid functionality to enable multi-step synthesis without degradation or epimerization. nih.gov | α-Ketoacids, Oximes |

| Biomass Conversion | Catalytic oxidation or dehydrogenation of biomass-derived α-hydroxy acids. mdpi.com | Creating sustainable pathways to α-keto acids and their esters from renewable feedstocks. mdpi.com | α-Hydroxy acids, α-Keto acid esters |

Perspectives on the Role of E-Hydroxyimino-Phenylacetic Acid in Chemical Synthesis and Discovery

(E)-Hydroxyimino-phenylacetic acid and its derivatives are pivotal intermediates in organic synthesis, most notably in the pharmaceutical industry. numberanalytics.comgoogle.com The unique reactivity of the α-oxyimino acid moiety makes it a valuable synthon for constructing complex, nitrogen-containing molecules. researchgate.net

The most prominent role of this compound is as a key structural component in the side chains of semi-synthetic β-lactam antibiotics, particularly cephalosporins. google.comnih.gov The phenylacetic acid group is an important subunit in drugs like penicillin G, and its derivatives are starting materials for a multitude of other pharmaceuticals. mdpi.com The introduction of the (E)-hydroxyimino group into the phenylacetic acid side chain modulates the biological activity of cephalosporins, leading to new generations of antibiotics with specific activity spectra against Gram-positive and Gram-negative bacteria. nih.govnih.gov

Beyond antibiotics, the broader class of α-keto acid oximes serves as versatile precursors. Oximes can be readily converted into other functional groups, including amines, nitriles, and various N-heterocycles, making them fundamental building blocks in medicinal chemistry and materials science. ijprajournal.comnumberanalytics.comnih.gov Phenylacetic acid itself is a natural auxin with antibacterial properties, and its derivatives are studied for a wide range of biological activities, including anticancer properties. mdpi.comnih.gov Therefore, research into (E)-Hydroxyimino-phenylacetic acid not only advances antibiotic development but also contributes to the broader toolkit for creating novel, biologically active compounds.

Unanswered Questions and Persistent Challenges in this compound Chemistry

Despite significant progress, several challenges and unanswered questions persist in the chemistry of (E)-Hydroxyimino-phenylacetic acid and related compounds. These challenges represent active areas of academic and industrial research.

A primary and persistent challenge is achieving robust stereocontrol during oxime synthesis and subsequent reactions. pku.edu.cn The selective formation of the E or Z isomer remains difficult to generalize, and unwanted isomerization can complicate reaction pathways, such as in certain cycloaddition reactions. nsf.gov Developing broadly applicable and highly stereoselective catalytic methods for oxime synthesis is a major unmet goal.

Another significant hurdle lies in the chemoselective reduction of the oxime group. epfl.ch The catalytic reduction of oximes to form valuable hydroxylamine (B1172632) derivatives is a direct but challenging transformation. epfl.chresearchgate.net The inherent weakness of the N-O bond often leads to over-reduction and complete cleavage, yielding primary amines as side products instead of the desired hydroxylamine. epfl.chresearchgate.net Discovering new catalytic systems that can selectively hydrogenate the C=N bond while preserving the labile N-O bond is a key objective. researchgate.net

Furthermore, several open questions remain regarding reaction mechanisms and applications:

Enantioselectivity : While methods for generating iminyl radicals from oximes are advancing, achieving high enantioselectivity in their subsequent reactions remains a formidable challenge. nsf.gov

Handling of Precursors : The α-ketoacid precursors to these oximes are often unstable, facing issues with decarboxylation that complicate their synthesis, purification, and storage. nih.gov While new protection strategies are emerging, the development of more robust and easily handled α-ketoacid synthons is needed.

Expanding Synthetic Utility : Although the role of (E)-Hydroxyimino-phenylacetic acid in cephalosporins is well-established, exploring its full potential as a building block for other classes of pharmaceuticals, agrochemicals, and functional materials remains an area ripe for investigation.

Addressing these questions will not only deepen the fundamental understanding of oxime chemistry but also unlock new synthetic pathways to valuable molecules.

Q & A

Q. What are the recommended storage conditions for E-hydroxyimino-phenylacetic acid to ensure chemical stability during experiments?

this compound should be stored in a cool, dry environment (ambient temperatures recommended) away from heat and moisture. Incompatible materials include strong acids/alkalis and oxidizing agents, which can induce decomposition. Stability under these conditions is confirmed for structurally similar phenylacetic acid derivatives .

Q. Which analytical methods are most reliable for characterizing this compound in solution?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) is recommended for structural validation and purity assessment. Fluorometric determination, as used for oxidative enzyme detection in related hydroxyphenylacetic acids, may also be adapted for functional group analysis .

Q. How can researchers mitigate contamination risks during experimental handling of this compound?

Use inert, non-reactive labware (e.g., glass or PTFE) and maintain an oxygen-free atmosphere if the compound is sensitive to oxidation. Pre-experiment calibration of equipment and validation of solvent purity (e.g., via blank runs) are critical. These protocols align with best practices for handling reactive phenylacetic derivatives .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between historical and recent data on this compound's bioactivity?

Conduct comparative bioassays under standardized conditions (e.g., pH, temperature) to isolate variables. Cross-reference results with auxin activity studies, such as those on phenylacetic acid (PAA), which show pH-dependent interactions with plant receptors. Modern techniques like CRISPR-edited auxin response mutants can clarify mechanism-specific effects .

Q. How should researchers design degradation studies to identify hazardous byproducts of this compound under extreme conditions?

Expose the compound to stressors (e.g., UV light, elevated temperatures) in controlled reactors. Use LC-MS/MS to track fragmentation patterns and compare with databases like NIST Chemistry WebBook. For pH-dependent degradation, replicate the methodology applied to (E)-(hydroxyimino)phosphinyl analogs, which fragment into nitriles and carboxylic acids under acidic conditions .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity assays with limited data?

Apply Bayesian regression models to accommodate sparse datasets, incorporating prior data from structurally related compounds (e.g., 4-hydroxyphenylacetic acid). Validate with bootstrap resampling to estimate confidence intervals. Acute toxicity studies should include negative controls and replicate measurements to distinguish compound-specific effects from background noise .

Q. How can computational modeling predict the reactivity of this compound with biological targets?

Use density functional theory (DFT) to calculate electrophilic/nucleophilic sites on the molecule. Molecular docking simulations against auxin-binding proteins (e.g., TIR1/AFB receptors) can predict binding affinity. Validate predictions with in vitro assays, such as competitive binding studies using radiolabeled IAA (indole-3-acetic acid) .

Methodological Notes

- Synthesis Optimization : For scalable synthesis, adapt pH-controlled condensation reactions used for similar hydroxyimino acids, monitoring intermediates via FTIR .

- Data Reproducibility : Archive raw spectral data (e.g., NMR, MS) in open-access repositories and report instrument parameters (e.g., HPLC column type, gradient profile) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.